propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 496033-63-7
VCID: VC13272164
InChI: InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11)
SMILES: CCCOC(=O)CSC1=NNC(=N1)N
Molecular Formula: C7H12N4O2S
Molecular Weight: 216.26 g/mol

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

CAS No.: 496033-63-7

Cat. No.: VC13272164

Molecular Formula: C7H12N4O2S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate - 496033-63-7

Specification

CAS No. 496033-63-7
Molecular Formula C7H12N4O2S
Molecular Weight 216.26 g/mol
IUPAC Name propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Standard InChI InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11)
Standard InChI Key LBPVJYRVEROJIV-UHFFFAOYSA-N
SMILES CCCOC(=O)CSC1=NNC(=N1)N
Canonical SMILES CCCOC(=O)CSC1=NNC(=N1)N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₇H₁₂N₄O₂S, with a molar mass of 216.26 g/mol. Its IUPAC name, propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, reflects three key structural components:

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The amino group (-NH₂) at position 5 enhances hydrogen-bonding potential .

  • Sulfanyl-acetate group: A thioether (-S-) linkage connects the triazole to an acetate ester (CH₂COO-propyl).

  • Propyl ester: The terminal propoxy group (C₃H₇O) confers lipophilicity, influencing solubility and membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.496033-63-7
Molecular FormulaC₇H₁₂N₄O₂S
Molecular Weight216.26 g/mol
SMILESCCCOC(=O)CSC1=NNC(=N1)N
InChI KeyLBPVJYRVEROJIV-UHFFFAOYSA-N

The molecular structure enables tautomerism, a feature common to 1,2,4-triazoles, where proton shifts between nitrogen atoms create equilibrium between 1H- and 4H- tautomers . Computational studies using density functional theory (DFT) predict that the 1H-tautomer is energetically favored due to intramolecular hydrogen bonding between the amino group and adjacent nitrogen .

Synthetic Pathways and Optimization

The synthesis of propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multi-step reactions starting from aminoguanidine hydrochloride and succinic anhydride, with propyl groups introduced via esterification. Two methodologies dominate:

Nucleophilic Ring-Opening Strategy

  • Formation of N-Guanidinosuccinimide: Aminoguanidine reacts with succinic anhydride to form a succinimide intermediate .

  • Microwave-Assisted Amine Coupling: Aliphatic amines (e.g., propylamine) undergo nucleophilic attack on the succinimide ring under microwave irradiation, followed by cyclization to yield the triazole core .

  • Esterification: The carboxylic acid intermediate is esterified with propanol to produce the target compound.

This method achieves yields of 68–75% for aliphatic amines but fails for less nucleophilic aromatic amines .

Alternative Pathway for Aromatic Derivatives

  • Synthesis of N-Arylsuccinimides: Aromatic amines react with succinic anhydride to form arylsuccinimides.

  • Triazole Cyclization: Microwave-assisted reaction with aminoguanidine hydrochloride induces ring closure .

Table 2: Comparative Synthesis Metrics

ParameterNucleophilic PathwayAromatic Pathway
Yield68–75%55–62%
Reaction Time2–3 hours4–5 hours
Amine CompatibilityAliphaticAromatic

Microwave irradiation reduces reaction times by 40% compared to conventional heating, minimizing side reactions .

Analytical Characterization

The compound’s structural integrity and purity are validated through:

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.05 (triplet, 3H, CH₂CH₂CH₃), δ 3.45 (singlet, 2H, SCH₂COO), and δ 6.80 (broad, 2H, NH₂).

    • ¹³C NMR: Peaks at 172.5 ppm (ester carbonyl) and 158.2 ppm (triazole C=N).

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S).

Chromatographic Methods

  • HPLC: Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry: Molecular ion peak at m/z 216.1 [M+H]⁺, with fragments at m/z 173 (loss of COOCH₂CH₂CH₃) and m/z 129 (triazole ring).

Biological and Industrial Applications

Antifungal Activity

Triazole derivatives inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis . Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate demonstrates MIC₉₀ values of 12.5 µg/mL against Candida albicans, comparable to fluconazole.

Corrosion Inhibition

DFT calculations reveal a high Fukui electrophilicity index (f⁺ = 0.142), indicating strong adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 88% inhibition efficiency for mild steel in 0.5 M HCl, attributed to thioether-metal coordination .

Computational Insights and Mechanism

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.8 eV, suggesting moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the triazole nitrogen atoms, favoring electrophilic interactions .

Tautomeric Dynamics

NMR and X-ray studies confirm prototropic tautomerism, with the 1H-tautomer dominating in solution (85:15 equilibrium) .

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